molecular formula C8H13NO2 B13177311 1-(4,5-Dihydrofuran-2-yl)-3-(methylamino)propan-1-one

1-(4,5-Dihydrofuran-2-yl)-3-(methylamino)propan-1-one

Katalognummer: B13177311
Molekulargewicht: 155.19 g/mol
InChI-Schlüssel: IELADKLRQALSQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4,5-Dihydrofuran-2-yl)-3-(methylamino)propan-1-one is an organic compound that features a dihydrofuran ring attached to a propanone backbone with a methylamino group

Vorbereitungsmethoden

The synthesis of 1-(4,5-Dihydrofuran-2-yl)-3-(methylamino)propan-1-one typically involves the following steps:

    Formation of the Dihydrofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Propanone Backbone: The dihydrofuran ring is then reacted with a suitable propanone derivative.

    Introduction of the Methylamino Group:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions.

Analyse Chemischer Reaktionen

1-(4,5-Dihydrofuran-2-yl)-3-(methylamino)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(4,5-Dihydrofuran-2-yl)-3-(methylamino)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism by which 1-(4,5-Dihydrofuran-2-yl)-3-(methylamino)propan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-(4,5-Dihydrofuran-2-yl)-3-(methylamino)propan-1-one can be compared with other similar compounds such as:

  • 1-(4,5-Dihydrofuran-2-yl)-3-amino-propan-1-one
  • 1-(4,5-Dihydrofuran-2-yl)-3-(ethylamino)propan-1-one

These compounds share structural similarities but differ in the nature of the amino group or other substituents, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.

Eigenschaften

Molekularformel

C8H13NO2

Molekulargewicht

155.19 g/mol

IUPAC-Name

1-(2,3-dihydrofuran-5-yl)-3-(methylamino)propan-1-one

InChI

InChI=1S/C8H13NO2/c1-9-5-4-7(10)8-3-2-6-11-8/h3,9H,2,4-6H2,1H3

InChI-Schlüssel

IELADKLRQALSQA-UHFFFAOYSA-N

Kanonische SMILES

CNCCC(=O)C1=CCCO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.